molecular formula C7H5BrF2O B591644 (3-Bromo-2,5-difluorophenyl)methanol CAS No. 1159186-56-7

(3-Bromo-2,5-difluorophenyl)methanol

Cat. No.: B591644
CAS No.: 1159186-56-7
M. Wt: 223.017
InChI Key: MHTYZAZJJICWHX-UHFFFAOYSA-N
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Description

(3-Bromo-2,5-difluorophenyl)methanol is an organic compound with the molecular formula C7H5BrF2O and a molecular weight of 223.02 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a hydroxymethyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(3-Bromo-2,5-difluorophenyl)methanol is utilized in several scientific research fields, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromo-2,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield (3-Bromo-2,5-difluorophenyl)methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2,5-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding difluorophenylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed:

  • Oxidation of this compound can yield (3-Bromo-2,5-difluorobenzaldehyde) or (3-Bromo-2,5-difluorobenzoic acid).
  • Reduction can yield (2,5-Difluorophenyl)methanol.
  • Substitution reactions can yield various substituted phenylmethanol derivatives depending on the nucleophile used.

Properties

IUPAC Name

(3-bromo-2,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTYZAZJJICWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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